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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(3-
Methylphenyl)propan-1-ol (CAS No: 111171-94-9), a key aryl-aliphatic alcohol.[1] Intended

for researchers, scientists, and professionals in drug development, this document delves into

the principles and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for the unambiguous

identification and structural elucidation of this compound. The guide emphasizes the causality

behind spectroscopic phenomena and provides robust, self-validating experimental protocols.

Introduction: The Molecular Profile of 3-(3-
Methylphenyl)propan-1-ol
3-(3-Methylphenyl)propan-1-ol is an aromatic alcohol with a molecular formula of C₁₀H₁₄O

and a molecular weight of approximately 150.22 g/mol .[1][2] Its structure, featuring a propanol

chain attached to a meta-substituted toluene ring, makes it a valuable intermediate in organic

synthesis. Accurate structural verification is paramount for its application in research and

development, necessitating a multi-faceted spectroscopic approach. This guide provides the

foundational data and interpretive logic required for its characterization.
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Molecular Structure
Caption: Molecular structure of 3-(3-Methylphenyl)propan-1-ol.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments. For a molecule like 3-(3-
Methylphenyl)propan-1-ol, Electron Ionization (EI) is the most common method, as it induces

predictable fragmentation patterns crucial for structural confirmation.

Principle of Analysis
In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the

ejection of an electron to form a radical cation known as the molecular ion (M⁺•). The molecular

ion is often unstable and undergoes fragmentation through various pathways, such as

cleavage and rearrangements. The resulting fragment ions are separated by their m/z ratio,

producing a mass spectrum that serves as a molecular fingerprint.

Predicted Fragmentation Pathway
The fragmentation of 3-(3-Methylphenyl)propan-1-ol is dictated by the stability of the resulting

ions, primarily driven by the aromatic ring and the alcohol functional group. Key fragmentation

pathways include benzylic cleavage and dehydration. A similar approach is used to predict

fragmentation for related aromatic aldehydes.[3]
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Caption: Predicted EI-MS fragmentation of 3-(3-Methylphenyl)propan-1-ol.

Data Summary and Interpretation
The expected mass spectrum will exhibit a clear molecular ion peak and several characteristic

fragment ions.

m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Fragmentation Pathway

150 [C₁₀H₁₄O]⁺• Molecular Ion (M⁺•)

132 [C₁₀H₁₂]⁺•
Dehydration: Loss of H₂O from

the molecular ion

105 [C₈H₉]⁺
Benzylic cleavage with loss of

the •CH₂CH₂OH radical

91 [C₇H₇]⁺

Rearrangement of the m/z 105

fragment to the stable

tropylium ion
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The base peak is predicted to be at m/z 105, corresponding to the stable benzylic carbocation

formed by the cleavage of the C-C bond between the propyl chain and the aromatic ring. The

presence of a peak at m/z 132 (M-18) is a strong indicator of an alcohol functional group.[4]

Experimental Protocol: GC-MS Analysis
A Gas Chromatography-Mass Spectrometry (GC-MS) system provides an ideal platform for the

analysis of this semi-volatile compound.

Sample Preparation: Prepare a 100 µg/mL solution of 3-(3-Methylphenyl)propan-1-ol in
high-purity dichloromethane.

Gas Chromatography (GC) Conditions:

Injector: Split/splitless, 250 °C.

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

stationary phase.

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Scan Range: m/z 40-300.

Infrared (IR) Spectroscopy
IR spectroscopy is a non-destructive technique used to identify the functional groups within a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle of Analysis
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Specific bonds within a molecule (e.g., O-H, C-H, C-O, C=C) vibrate at characteristic

frequencies. When the frequency of the IR radiation matches the vibrational frequency of a

bond, absorption occurs. The resulting IR spectrum is a plot of transmittance versus

wavenumber (cm⁻¹), revealing the presence of key functional groups.

Data Summary and Interpretation
The IR spectrum of 3-(3-Methylphenyl)propan-1-ol is expected to show several key

absorption bands, confirming its primary alcohol and substituted aromatic structure. The

spectrum of the parent compound, 3-phenylpropan-1-ol, provides a strong comparative

reference.[5][6]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3330 (broad) O-H stretch Alcohol (-OH)

~3030 C-H stretch Aromatic C-H

~2930 and ~2860 C-H stretch Aliphatic C-H (CH₂, CH₃)

~1605 and ~1490 C=C stretch Aromatic Ring

~1050 C-O stretch Primary Alcohol (C-OH)

~780 and ~690 C-H bend (out-of-plane) Meta-substituted benzene

The most prominent feature is the broad, strong absorption band around 3330 cm⁻¹,

characteristic of the hydrogen-bonded O-H stretch in an alcohol.[7] The sharp peaks between

2860-3030 cm⁻¹ confirm the presence of both aliphatic and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Sample Preparation: Place one drop of the neat liquid sample of 3-(3-
Methylphenyl)propan-1-ol directly onto the ATR crystal.
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Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Resolution: 4 cm⁻¹.

Scans: Average of 16 scans.

Range: 4000-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen

framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the

chemical environment, connectivity, and stereochemistry of atoms.

Principle of Analysis
NMR relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a

strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies.

This "resonance" frequency is highly sensitive to the local electronic environment, allowing

differentiation of chemically non-equivalent nuclei. Key parameters include chemical shift (δ),

spin-spin coupling (J), and integration.

¹H NMR Spectrum: Interpretation
The ¹H NMR spectrum provides a map of all the proton environments in the molecule.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.0-7.2 Multiplet 4H Ar-H

Protons on the

substituted

aromatic ring.

~3.65 Triplet 2H -CH₂-OH

Protons adjacent

to the

electronegative

oxygen atom are

deshielded.

~2.68 Triplet 2H Ar-CH₂-

Benzylic protons,

deshielded by

the aromatic ring.

~2.33 Singlet 3H Ar-CH₃

Protons of the

methyl group

attached to the

aromatic ring.

~1.88 Multiplet 2H -CH₂-CH₂-CH₂-

Aliphatic protons

shielded relative

to the benzylic

and oxygen-

adjacent protons.

Variable Broad Singlet 1H -OH

The hydroxyl

proton is

exchangeable

and often

appears as a

broad signal.

¹³C NMR Spectrum: Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique

carbon atom. The presence of 9 distinct signals would be expected, corresponding to the 9
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unique carbon environments in the molecule (the aromatic ring has 6 carbons, but due to

symmetry, some are equivalent).

Chemical Shift (δ, ppm) Assignment Rationale

~141.5 C-CH₂ (Ar)
Quaternary aromatic carbon

attached to the propyl chain.

~138.0 C-CH₃ (Ar)
Quaternary aromatic carbon

attached to the methyl group.

~129.0 Ar-CH Aromatic methine carbon.

~128.4 Ar-CH Aromatic methine carbon.

~126.8 Ar-CH Aromatic methine carbon.

~125.6 Ar-CH Aromatic methine carbon.

~62.0 -CH₂-OH

Carbon attached to the

electronegative oxygen is

significantly deshielded.

~34.2 Ar-CH₂-
Benzylic carbon, slightly

deshielded by the ring.

~32.1 -CH₂-CH₂-CH₂- Central aliphatic carbon.

~21.4 Ar-CH₃ Aliphatic methyl carbon.

Note: The predicted chemical shifts are based on data for similar compounds like 3-phenyl-1-

propanol and general principles of NMR spectroscopy.[8][9]

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 10-20 mg of 3-(3-Methylphenyl)propan-1-ol in
~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrument: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Pulse Program: Standard single pulse.

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Relaxation Delay: 2 seconds.

Conclusion
The collective application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic

Resonance Spectroscopy provides an unambiguous and comprehensive structural

characterization of 3-(3-Methylphenyl)propan-1-ol. MS confirms the molecular weight and

primary fragmentation patterns, IR identifies key functional groups (alcohol and aromatic), and

NMR elucidates the precise carbon-hydrogen framework. The data and protocols presented in

this guide serve as a self-validating system for researchers, ensuring the identity and purity of

this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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